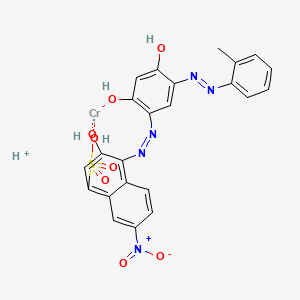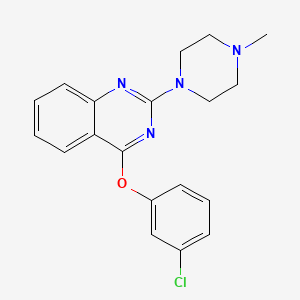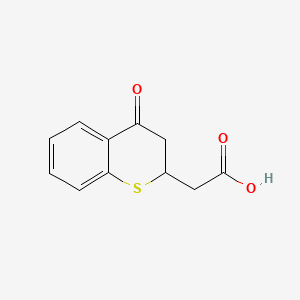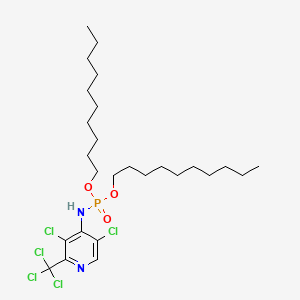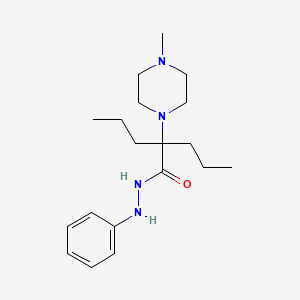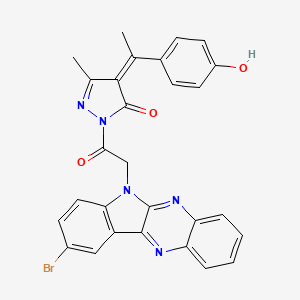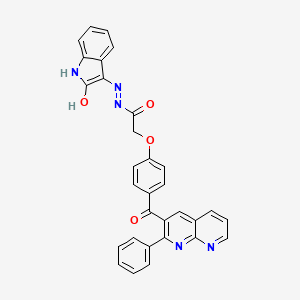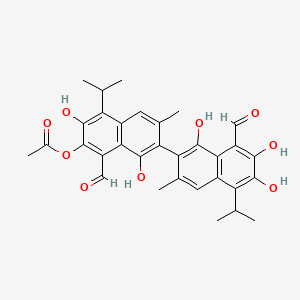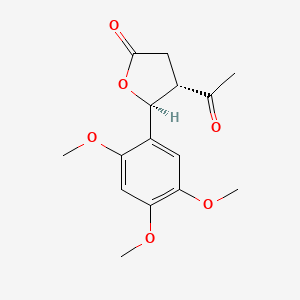
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- is a synthetic organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting with an appropriate aldehyde and ketone to form the furanone ring.
Acetylation: Introducing the acetyl group at the 4-position.
Methoxylation: Adding methoxy groups to the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Using specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration of the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl-: Lacks the methoxy groups on the phenyl ring.
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4-dimethoxyphenyl)-: Has fewer methoxy groups on the phenyl ring.
Uniqueness
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- is unique due to the presence of three methoxy groups on the phenyl ring, which may contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
88221-00-5 |
|---|---|
Fórmula molecular |
C15H18O6 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
(4S,5S)-4-acetyl-5-(2,4,5-trimethoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C15H18O6/c1-8(16)9-6-14(17)21-15(9)10-5-12(19-3)13(20-4)7-11(10)18-2/h5,7,9,15H,6H2,1-4H3/t9-,15+/m1/s1 |
Clave InChI |
GUJUVEHFTFNMRH-PSLIRLAXSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC(=C(C=C2OC)OC)OC |
SMILES canónico |
CC(=O)C1CC(=O)OC1C2=CC(=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



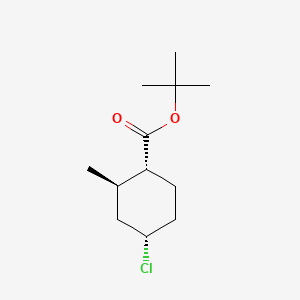

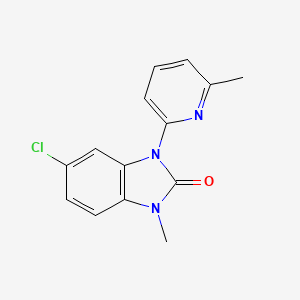
![(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one](/img/structure/B12730606.png)
